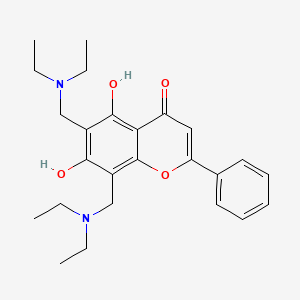

6,8-bis((diethylamino)methyl)-5,7-dihydroxy-2-phenyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,8-bis((diethylamino)methyl)-5,7-dihydroxy-2-phenyl-4H-chromen-4-one, also known as BAPTA-AM, is a synthetic compound that belongs to the family of calcium chelators. It is widely used in scientific research to study the role of calcium ions in various cellular processes. BAPTA-AM is a highly specific and potent calcium chelator that can bind to calcium ions with high affinity and selectivity.

Scientific Research Applications

Fluorescent Probes and Sensing Applications

One of the primary applications of this compound and its derivatives is in the development of fluorescent probes for detecting specific ions or molecules. For example, a novel ratiometric fluorescent probe based on a related structure has been developed for selective detection of bisulfite in living cells. This probe can detect bisulfite anions with high sensitivity and has been successfully applied in preliminary cell imaging experiments using HeLa cells (Chen et al., 2017). Another study focused on the synthesis and characterization of new Schiff base metal complexes, exploring their use as catalysts for olefin cyclopropanation, showcasing the compound's versatility in catalysis and potential in synthetic chemistry (Youssef et al., 2010).

Catalysis and Chemical Synthesis

Bis(4-acylpyrazol-5-one) derivatives, which share structural motifs with the compound , have been studied for their ability to extract copper(II) ions, indicating potential applications in the separation and purification of metal ions (Miyazaki et al., 1989). Moreover, a related compound has been used in one-pot synthesis strategies for creating 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, demonstrating the compound's utility in facilitating efficient chemical synthesis processes (Zahiri & Mokhtary, 2015).

Biophotonic Materials

The compound and its derivatives have been investigated for their biophotonic applications due to their fluorescence properties. For instance, researchers have characterized the structures of certain derivatives for their potential as biophotonic materials, focusing on their absorption of light and fluorescence characteristics (Nesterov et al., 2003). This research indicates the compound's promising applications in developing new materials for biophotonic devices and sensors.

Mechanism of Action

Target of Action

It is known that similar compounds, such as coumarins, have a wide range of targets due to their diverse biological activities .

Mode of Action

Coumarins, which share a similar structure, are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Coumarins are known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Similar compounds, such as coumarins, have been shown to have a wide range of effects, including antioxidant and radical scavenging properties .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

6,8-bis(diethylaminomethyl)-5,7-dihydroxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-5-26(6-2)15-18-23(29)19(16-27(7-3)8-4)25-22(24(18)30)20(28)14-21(31-25)17-12-10-9-11-13-17/h9-14,29-30H,5-8,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPLPJITZWJBQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CN(CC)CC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-bis((diethylamino)methyl)-5,7-dihydroxy-2-phenyl-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2538501.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2538504.png)

![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)

![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2538516.png)

![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine](/img/structure/B2538524.png)